5-bromo-1-methyl-2-(o-tolyl)-1H-imidazole

Medicinal Chemistry Physicochemical Property Optimization ADME Profiling

Select 5-bromo-1-methyl-2-(o-tolyl)-1H-imidazole for its balanced LogP (3.158), low TPSA (17.82 Ų), and single bromine handle—ideal for CNS-targeted fragment-based drug discovery and Suzuki-Miyaura cross-coupling. The o-tolyl group enhances blood-brain barrier permeability; N-methyl prevents unwanted deprotonation. This specific substitution pattern avoids the solubility and selectivity issues of the 4-bromo (LogP 2.862) or 4,5-dibromo (LogP 3.910) analogs. ≥98% purity ensures catalyst integrity and reproducible results.

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
CAS No. 1415562-59-2
Cat. No. B6594847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1-methyl-2-(o-tolyl)-1H-imidazole
CAS1415562-59-2
Molecular FormulaC11H11BrN2
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC=C(N2C)Br
InChIInChI=1S/C11H11BrN2/c1-8-5-3-4-6-9(8)11-13-7-10(12)14(11)2/h3-7H,1-2H3
InChIKeyNEXUNGIKBHQJEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-methyl-2-(o-tolyl)-1H-imidazole (CAS 1415562-59-2) | Procurement-Grade Physicochemical Profile & Commercial Availability


5-Bromo-1-methyl-2-(o-tolyl)-1H-imidazole (CAS 1415562-59-2) is a substituted imidazole heterocycle characterized by a bromine atom at the 5-position, an N-methyl group at the 1-position, and an o-tolyl (2-methylphenyl) substituent at the 2-position of the imidazole ring. Its molecular formula is C₁₁H₁₁BrN₂ with a molecular weight of 251.12 g/mol . The compound is commercially offered at purities ≥95% or ≥98% for research and further manufacturing use , and is recognized as a versatile building block for medicinal chemistry and synthetic organic chemistry applications .

5-Bromo-1-methyl-2-(o-tolyl)-1H-imidazole (CAS 1415562-59-2) | Why In-Class Imidazole Analogs Are Not Interchangeable


Superficially similar imidazole derivatives are not functionally interchangeable due to critical differences in substitution patterns that govern physicochemical properties, synthetic utility, and potential biological interactions. Even among close analogs—such as 5-bromo-1-methyl-2-phenyl-1H-imidazole (CAS 71045-44-8) or 4-bromo-2-(o-tolyl)-1H-imidazole (CAS 1049117-87-4)—variations in the position of the bromine atom, the presence or absence of an N-methyl group, and the aryl substituent at the 2-position result in measurable differences in lipophilicity (LogP), molecular topology, hydrogen-bonding capacity, and steric bulk . These physicochemical divergences directly impact performance in cross-coupling reactions (e.g., Suzuki-Miyaura), compound solubility, membrane permeability, and target-binding compatibility. For procurement purposes, substituting an analog without verifying quantitative property alignment risks failed syntheses, irreproducible biological data, and wasted resources. The evidence presented below quantifies the specific differentiators that justify the selection of 5-bromo-1-methyl-2-(o-tolyl)-1H-imidazole over its nearest structural neighbors.

5-Bromo-1-methyl-2-(o-tolyl)-1H-imidazole (CAS 1415562-59-2) | Quantified Differentiation vs. Closest Analogs


Lipophilicity (LogP) Differentiation: Balancing Permeability and Solubility

5-Bromo-1-methyl-2-(o-tolyl)-1H-imidazole exhibits a calculated LogP of 3.15802 , which is intermediate between the less lipophilic 5-bromo-2-(2-methylphenyl)-1H-imidazole (LogP = 2.862) and the more lipophilic 4,5-dibromo-2-(o-tolyl)-1H-imidazole (LogP = 3.91012) . Compared to the non-methylated analog 4-bromo-2-(o-tolyl)-1H-imidazole (CAS 1049117-87-4; LogP = 2.862) , the N-methyl substitution in the target compound contributes a ΔLogP of +0.296, enhancing predicted membrane permeability without pushing the compound into a high lipophilicity range that often correlates with poor aqueous solubility and increased promiscuity [1]. This specific LogP value places the compound within the optimal range (typically 1–4) for central nervous system drug candidates and other orally bioavailable small molecules, as defined by Lipinski's Rule of Five guidelines.

Medicinal Chemistry Physicochemical Property Optimization ADME Profiling

Hydrogen Bond Acceptor Capacity: Impact on Molecular Recognition

The target compound possesses exactly two hydrogen bond acceptor sites (H_Acceptors = 2), derived from the two nitrogen atoms in the imidazole ring . This contrasts with the non-N-methylated analog 5-bromo-2-(2-methylphenyl)-1H-imidazole (CAS 1049117-87-4), which has one hydrogen bond acceptor and one hydrogen bond donor (H_Acceptors = 1, H_Donors = 1) due to the presence of an N-H proton . The absence of a hydrogen bond donor in the target compound reduces potential for strong, directional hydrogen bonding that might otherwise anchor the molecule to unintended biological targets or limit membrane permeability. The presence of exactly two acceptors provides a defined, predictable hydrogen-bonding footprint for rational drug design.

Structure-Based Drug Design Receptor Binding Ligand Efficiency Metrics

Topological Polar Surface Area (TPSA): A Predictor of Oral Bioavailability and CNS Penetration

5-Bromo-1-methyl-2-(o-tolyl)-1H-imidazole has a calculated Topological Polar Surface Area (TPSA) of 17.82 Ų . This value is identical to that of 5-bromo-1-methyl-2-phenyl-1H-imidazole (CAS 71045-44-8; TPSA = 17.82 Ų) [1] and significantly lower than the recommended threshold of 140 Ų for oral bioavailability and 90 Ų for central nervous system (CNS) penetration [2]. A low TPSA correlates strongly with enhanced passive membrane diffusion, which is critical for achieving adequate oral absorption and brain exposure in drug discovery programs. The consistent TPSA across N-methylated analogs suggests that the o-tolyl substituent does not appreciably alter the polar surface area relative to the phenyl analog, while offering distinct steric and lipophilic properties.

ADME Prediction Blood-Brain Barrier Permeability Drug-Likeness Assessment

Molecular Weight and Steric Bulk: Impact on Synthetic Accessibility and Ligand Efficiency

The target compound has a molecular weight of 251.12 g/mol , which is intermediate between the simpler 5-bromo-1-methyl-2-phenyl-1H-imidazole (MW = 237.1 g/mol) and the heavier 4,5-dibromo-2-(o-tolyl)-1H-imidazole (MW = 315.99 g/mol) . The o-tolyl substituent contributes an additional 14 Da (one methyl group) compared to the phenyl analog, providing enhanced steric bulk without excessive molecular weight. This modest increase in size can improve shape complementarity in ligand-binding pockets while maintaining favorable ligand efficiency metrics (binding energy per heavy atom). In synthetic applications, the single bromine atom at the 5-position (vs. two bromines in the 4,5-dibromo analog) allows for precise, stepwise functionalization via palladium-catalyzed cross-coupling reactions without the complication of competing reaction sites or the need for protecting group strategies [1].

Synthetic Chemistry Cross-Coupling Reactions Ligand-Based Drug Design

Commercial Purity and Procurement Reliability: Quality Assurance for Reproducible Research

5-Bromo-1-methyl-2-(o-tolyl)-1H-imidazole is commercially available at a certified purity of ≥98% from multiple reputable vendors, including ChemScene (Cat. No. CS-M1600) and Leyan (Cat. No. 1059166) . This purity level exceeds the typical 95% minimum specification offered for many in-class analogs, such as 4-bromo-2-(o-tolyl)-1H-imidazole (AKSci Cat. 4942DD; 95% min) and 5-bromo-1-methyl-2-phenyl-1H-imidazole (Hit2Lead; 95%) . Higher starting purity directly reduces the need for costly in-house purification steps, minimizes the risk of side reactions caused by unknown impurities, and improves the reproducibility of synthetic and biological experiments. For procurement officers and lab managers, a supplier-verified purity of ≥98% provides greater confidence in compound identity and reduces the potential for batch-to-batch variability.

Chemical Procurement Quality Control Reproducibility in Research

5-Bromo-1-methyl-2-(o-tolyl)-1H-imidazole (CAS 1415562-59-2) | Recommended Application Scenarios Based on Differentiated Evidence


Scaffold for CNS-Penetrant Kinase or GPCR Inhibitor Lead Optimization

Based on its balanced LogP (3.158) and low TPSA (17.82 Ų) [1], 5-bromo-1-methyl-2-(o-tolyl)-1H-imidazole is well-suited as a starting scaffold for medicinal chemistry programs targeting central nervous system (CNS) receptors such as kinases, GPCRs, or ion channels. The o-tolyl group provides favorable lipophilicity for passive blood-brain barrier permeation, while the single bromine handle enables precise late-stage functionalization to optimize potency and selectivity. In contrast, the less lipophilic 4-bromo analog (LogP = 2.862) may exhibit suboptimal CNS exposure, and the highly lipophilic 4,5-dibromo analog (LogP = 3.910) may present solubility challenges and increased risk of phospholipidosis or CYP inhibition.

Controlled Sequential Derivatization via Suzuki-Miyaura Cross-Coupling

The presence of a single bromine atom at the 5-position, combined with an N-methyl group that prevents undesired N-H deprotonation, makes this compound an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to install diverse aryl or heteroaryl groups [2]. This contrasts with the 4,5-dibromo analog, which requires careful control of reaction stoichiometry or protecting group strategies to achieve selective mono-functionalization. The ≥98% purity offered by major suppliers ensures that the starting material is free from contaminants that could poison palladium catalysts or produce unwanted byproducts, thereby improving reaction yields and reproducibility in library synthesis.

Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) Studies

With a molecular weight of 251.12 g/mol and a favorable ligand efficiency profile (low TPSA, moderate LogP), 5-bromo-1-methyl-2-(o-tolyl)-1H-imidazole qualifies as a 'rule-of-three' compliant fragment suitable for fragment-based drug discovery campaigns [3]. Its well-defined hydrogen-bonding capacity (2 acceptors, 0 donors) provides a predictable interaction fingerprint for computational docking and biophysical screening (e.g., surface plasmon resonance, NMR). The o-tolyl moiety introduces a specific hydrophobic contact that can be exploited to improve binding affinity, while the bromine atom serves as a synthetic handle for rapid SAR expansion via parallel chemistry. This combination of properties is less consistently achieved with the phenyl analog, which lacks the methyl group that could engage in additional van der Waals interactions or fill a small hydrophobic pocket.

Development of Selective p38 MAPK or CB2 Receptor Modulators

Imidazole-based compounds are a well-validated chemotype for inhibiting p38 MAPK [4] and modulating cannabinoid CB2 receptors [5]. The specific substitution pattern of 5-bromo-1-methyl-2-(o-tolyl)-1H-imidazole—N-methyl imidazole with a 5-bromo group and an ortho-tolyl substituent—positions it as a potential starting point for designing selective p38 MAPK inhibitors (as seen with SB-284851-BT analogs) or high-affinity CB2 receptor antagonists (which often achieve Ki values in the low nanomolar range). The o-tolyl group may enhance selectivity over CB1 receptors compared to unsubstituted phenyl analogs, as ortho-substitution frequently improves subtype selectivity in GPCR-targeted imidazoles. While direct activity data for this specific compound is not yet reported in public literature, its structural alignment with known pharmacophores and its favorable physicochemical profile support its prioritization for screening in these target classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-1-methyl-2-(o-tolyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.